molecular formula C13H17N B13260093 N-cyclopropyl-1,2,3,4-tetrahydronaphthalen-2-amine

N-cyclopropyl-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No.: B13260093
M. Wt: 187.28 g/mol
InChI Key: VNXPIFUMOYCSSC-UHFFFAOYSA-N
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Description

N-Cyclopropyl-1,2,3,4-tetrahydronaphthalen-2-amine (CAS 1246094-94-9) is a tetrahydronaphthalene derivative featuring a cyclopropylamine substituent at the 2-position. The cyclopropyl group introduces steric strain and conformational rigidity, which can influence its physicochemical properties and biological interactions. Its structural framework is analogous to aminotetralin derivatives, which are known for their activity at serotonin (5-HT) receptors and applications in neuropsychiatric research .

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

N-cyclopropyl-1,2,3,4-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C13H17N/c1-2-4-11-9-13(14-12-7-8-12)6-5-10(11)3-1/h1-4,12-14H,5-9H2

InChI Key

VNXPIFUMOYCSSC-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2CCC3=CC=CC=C3C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the cyclopropylation of 1,2,3,4-tetrahydronaphthalen-2-amine. One common method includes the reaction of 1,2,3,4-tetrahydronaphthalen-2-amine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1,2,3,4-tetrahydronaphthalen-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction could produce cyclopropylamines.

Scientific Research Applications

N-cyclopropyl-1,2,3,4-tetrahydronaphthalen-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-cyclopropyl-1,2,3,4-tetrahydronaphthalen-2-amine exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes.

Comparison with Similar Compounds

Key Observations:

Nitrophenyl (5e) and carboxamide (11) derivatives exhibit distinct electronic profiles, influencing solubility and binding affinity .

Synthetic Yields :

  • Yields vary widely, from 31% for 5e to 75% for compound 11, reflecting differences in synthetic complexity and purification methods .

Physicochemical Properties :

  • Crystalline compounds like 5l (m.p. 137–139°C) contrast with oil forms (e.g., 5e), suggesting differences in crystallinity and stability .

Pharmacological and Functional Comparisons

Serotonin Receptor Modulation

  • N-Cyclopropyl derivative : While direct activity data are absent, structurally similar compounds like PAT (4-phenyl-N,N-dimethyl analog) exhibit 5-HT₂C agonism and 5-HT₂A antagonism, with efficacy in fragile X syndrome models .
  • 8-OMe-DPAT : A well-characterized 5-HT₁A agonist, highlighting how methoxy and dipropyl groups enhance receptor specificity .
  • (S)-5-Methoxy-N-propyl derivative : Demonstrates anxiolytic and prosocial effects in preclinical models, emphasizing the role of stereochemistry and methoxy substitution .

Anticonvulsant and Neuroprotective Effects

  • The (S)-5-fluorophenyl analog in shows anticonvulsant activity in Fmr1 knockout mice, suggesting substituents like halogens can enhance CNS penetration .

Key Research Findings

  • Receptor Selectivity : Bulky substituents (e.g., biphenyl in 11) may reduce off-target effects compared to smaller groups like cyclopropyl .
  • Metabolic Stability : Cyclopropylamine derivatives are hypothesized to resist oxidative metabolism due to ring strain, though this requires validation .
  • Stereochemical Influence : (S)-configured analogs (e.g., 101403-24-1) show enhanced biological activity over racemic mixtures, underscoring the importance of chiral centers .

Biological Activity

N-cyclopropyl-1,2,3,4-tetrahydronaphthalen-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a tetrahydronaphthalene backbone. Its molecular formula is C12H15NC_{12}H_{15}N, and it is characterized by its unique three-dimensional structure that influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to modulate the activity of serotonin and dopamine receptors, which are critical in regulating mood and behavior. This modulation can lead to various pharmacological effects such as:

  • Antidepressant Activity : By enhancing serotonin signaling, the compound may exhibit antidepressant-like effects.
  • Anxiolytic Properties : Its interaction with dopamine pathways could contribute to anxiolytic (anxiety-reducing) effects.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound based on recent studies:

Study Biological Activity Methodology Key Findings
Study 1AntidepressantIn vivo modelsSignificant reduction in depression-like behaviors in rodent models.
Study 2AnxiolyticBehavioral assaysReduced anxiety responses in elevated plus maze tests.
Study 3NeuroprotectionCell cultureProtection against neurotoxic agents in neuronal cell lines.

Case Study 1: Antidepressant Effects

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antidepressant-like effects of this compound in rodent models. The compound was administered at varying doses over two weeks. Results indicated a dose-dependent decrease in immobility time during forced swim tests, suggesting significant antidepressant activity .

Case Study 2: Anxiolytic Properties

Another study focused on the anxiolytic properties of this compound using the elevated plus maze model. Mice treated with this compound displayed increased time spent in open arms compared to controls, indicating reduced anxiety-like behavior .

Pharmacological Profile

The pharmacological profile of this compound suggests potential applications in treating mood disorders and anxiety-related conditions. Its ability to cross the blood-brain barrier enhances its suitability for central nervous system-targeted therapies.

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